

phenyl fluorosulfate hydrolysis rate

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Phenyl fluorosulfate

CAS No.: 330-00-7

Cat. No.: S3339751

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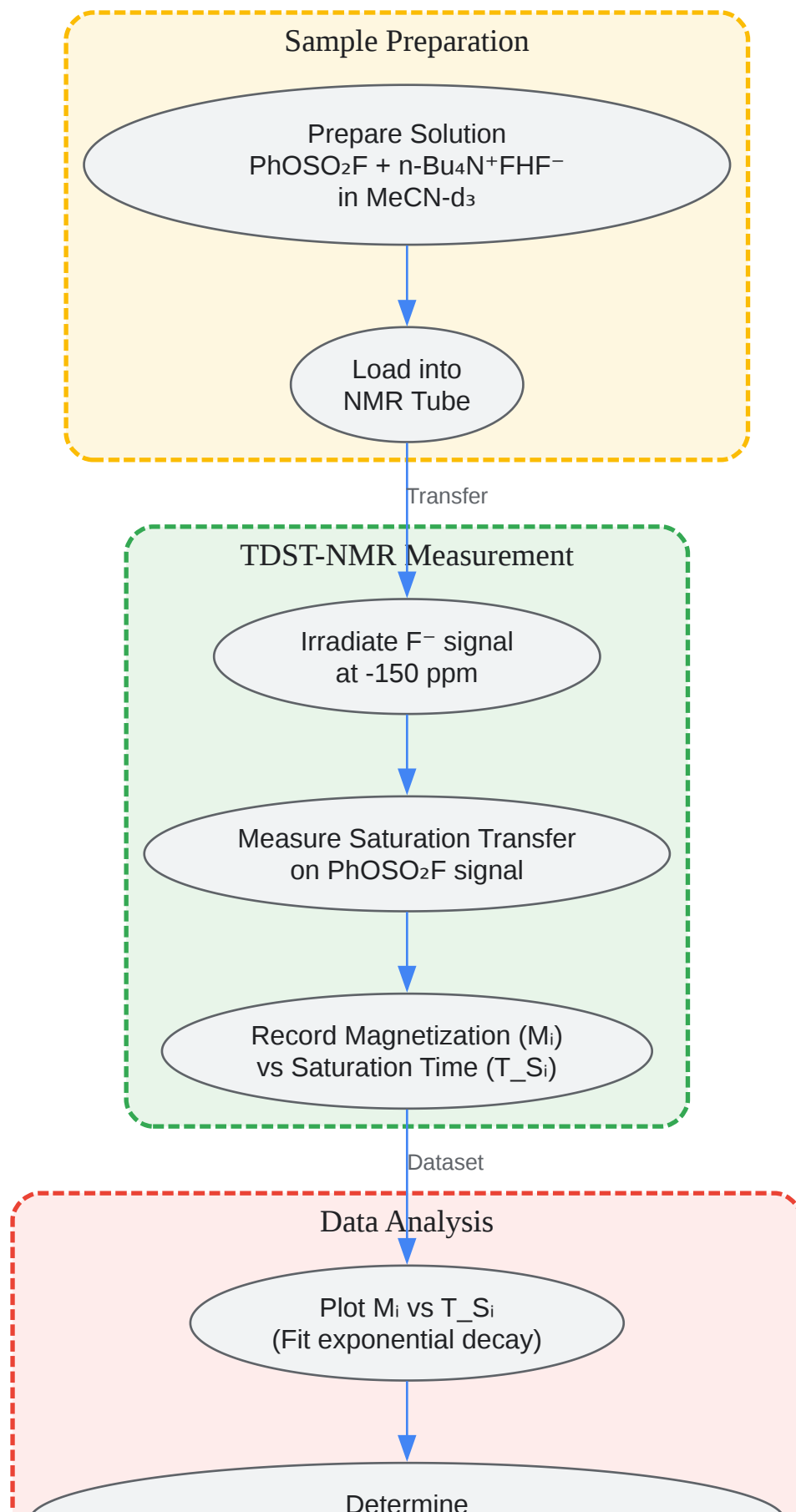
Chemical Stability and Reactivity

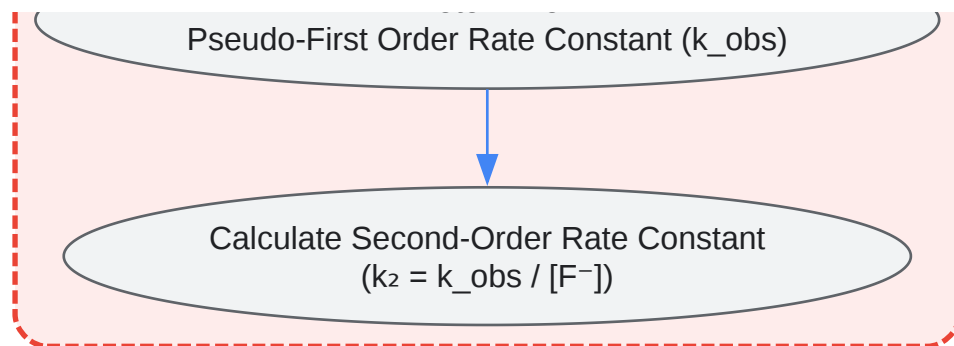
Phenyl fluorosulfate is notably stable under physiological conditions but undergoes a specific, facile **fluoride-sulfur exchange** reaction. The table below summarizes its key reactivity characteristics:

Property / Aspect	Description
General Stability	Stable in aqueous solutions near neutral pH and in the presence of nucleophilic amino acids (e.g., Lys, Ser, Thr, Tyr) [1].
Fluoride Exchange	Undergoes ultrafast isotopic exchange with fluoride anions ([1]).
Computational Barrier	Low calculated energy barrier for fluoride exchange: $\Delta G^\ddagger = 10.5 \text{ kcal mol}^{-1}$ (in acetonitrile) [1].
Experimental Barrier	Low experimental enthalpy of activation for fluoride exchange: $\Delta H^\ddagger = 11.3 \text{ kcal mol}^{-1}$ [1].
Reaction with Nucleophiles	High barrier for reaction with amines/alcohols (e.g., ΔG^\ddagger with $\text{MeNH}_2 = 23.2 \text{ kcal mol}^{-1}$), making it inert to these under mild conditions [1].

Experimental Protocol for Fluoride Exchange Kinetics

A key method to study **phenyl fluorosulfate** reactivity is the **^{19}F -NMR Time-Dependent Saturation Transfer (TDST)** experiment, which measures the rate of fluoride exchange [1].



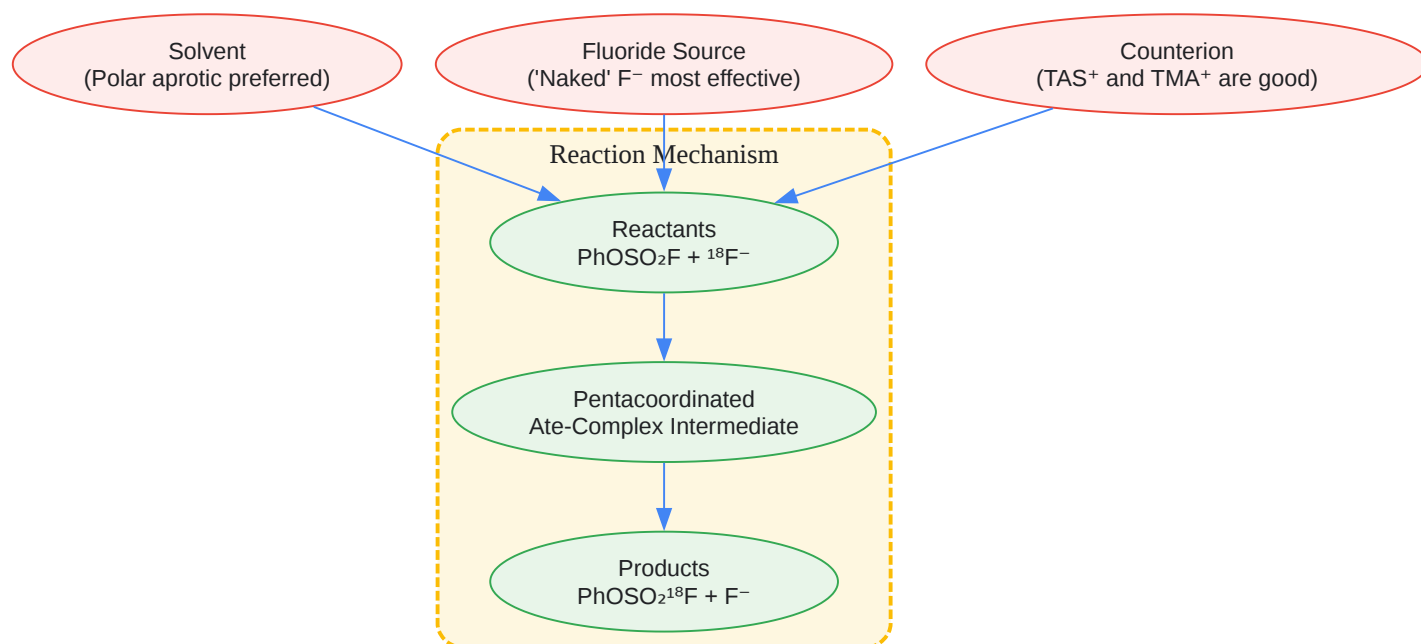


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Experimental workflow for measuring fluoride exchange kinetics via TDST-NMR.

Factors Influencing the Fluoride Exchange

Research indicates that the fluoride exchange rate is highly dependent on the **solvent, fluoride source, and counterion** [1]. The following diagram illustrates these key relationships and the proposed reaction mechanism.



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Key factors affecting fluoride exchange rate and the proposed reaction mechanism.

- **Solvent:** The reaction requires polar aprotic solvents like MeCN, DMF, DMSO, or NMP [1].
- **Fluoride Source:** "Naked" fluoride (e.g., TBAF) is much more effective than bifluoride (FHF⁻) or other complexed forms [1].
- **Counterion:** Tris(dimethylamino)sulfonium (TAS⁺) and tetramethylammonium (TMA⁺) cations facilitate a faster exchange rate [1].

Application Note

The unique stability and reactivity profile of **phenyl fluorosulfate** makes it particularly valuable in two advanced fields:

- **Radiochemistry:** Its fast fluoride exchange at room temperature is exploited for synthesizing PET radiotracers with fluorine-18, enabling novel imaging agents [1].

- **Covalent Drug Design:** The aryl fluorosulfate group can selectively target specific lysine or tyrosine residues in proteins, facilitating the creation of covalent inhibitors with prolonged effects [2].

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References

1. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled ... [pmc.ncbi.nlm.nih.gov]
2. Covalent targeting of non-cysteine residues in PI4KIII β [pubs.rsc.org]

To cite this document: Smolecule. [phenyl fluorosulfate hydrolysis rate]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3339751#phenyl-fluorosulfate-hydrolysis-rate>]

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